Product packaging for Hexane, 3,4-diphenyl-(Cat. No.:CAS No. 5789-31-1)

Hexane, 3,4-diphenyl-

Cat. No.: B371466
CAS No.: 5789-31-1
M. Wt: 238.4g/mol
InChI Key: JTJWVUQPSOFEPZ-UHFFFAOYSA-N
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Description

Hexane, 3,4-diphenyl- (CAS 5789-31-1) is an organic compound with the molecular formula C18H22 and a molecular weight of 238.37 g/mol . This structure features a hexane chain with phenyl groups substituted at the 3 and 4 positions, which defines its specific properties and research applications . The compound is a solid at room temperature, with a melting point of approximately 365 K (91.85 °C) and a boiling point of around 571 K (297.85 °C) . Its high boiling point and significant calculated logP value of 5.37 indicate substantial hydrophobicity, making it a candidate for studies involving non-polar interactions . Researchers value Hexane, 3,4-diphenyl- as a building block or intermediate in the synthesis of more complex organic molecules and functional materials. Its extended aromatic system makes it particularly interesting for investigations in material science, such as in the development of liquid crystals or as a model compound in spectroscopic studies. The compound is strictly for professional laboratory research and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22 B371466 Hexane, 3,4-diphenyl- CAS No. 5789-31-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5789-31-1

Molecular Formula

C18H22

Molecular Weight

238.4g/mol

IUPAC Name

4-phenylhexan-3-ylbenzene

InChI

InChI=1S/C18H22/c1-3-17(15-11-7-5-8-12-15)18(4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3

InChI Key

JTJWVUQPSOFEPZ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(CC)C2=CC=CC=C2

Canonical SMILES

CCC(C1=CC=CC=C1)C(CC)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3,4 Diphenylhexane and Its Analogues

Homopolar Reduction Strategies

Homopolar reduction strategies involve the formation of a carbon-carbon bond between two identical precursors, typically through a process of dimerization.

Reductive Dimerization Approaches

Reductive dimerization represents a significant class of reactions for synthesizing 3,4-diphenylhexane and its derivatives. These methods are characterized by the coupling of two molecules of a precursor, such as an activated alkene.

Cathodic hydrodimerization is an electrochemical method where activated olefins undergo reduction at a cathode to form a dimer. beilstein-journals.orgbeilstein-journals.org This technique offers an economical and environmentally friendly alternative to chemical reducing agents. beilstein-journals.org The process involves the transfer of electrons to the substrate, leading to the formation of radical anions which then dimerize. beilstein-journals.org

For instance, the cathodic hydrodimerization of nitroalkenes, which are readily accessible through the condensation of aldehydes with aliphatic nitroalkanes, has been explored. beilstein-journals.org The reduction of (E)-2-nitro-1-phenyl-1-propene can yield 2,5-dinitro-3,4-diphenylhexane. beilstein-journals.org The reaction is chemoselective, with the double bond being reduced in preference to the nitro group, and regioselective, resulting in β,β-coupling. beilstein-journals.org The proposed mechanism involves the initial formation of a radical anion, which can then undergo one of three pathways: protonation followed by further reduction and Michael addition, nucleophilic addition to another substrate molecule followed by reduction and protonation, or radical coupling of two radical anions followed by protonation. beilstein-journals.org

A study on the cathodic hydrodimerization of (E)-2-nitro-1-phenyl-1-propene in a divided electrolysis cell demonstrated the influence of the electrolyte composition on the yield of the hydrodimer, 2,5-dinitro-3,4-diphenylhexane. The potential for the controlled potential electrolysis was determined from cyclic voltammetry and current/voltage curves to be between -0.9 V and -0.95 V vs SCE. beilstein-journals.org

Table 1: Hydrodimerization of (E)-2-nitro-1-phenyl-1-propene in Various Electrolytes beilstein-journals.org

EntryElectrolyte CompositionYield of Dimer (%)
10.1 M Bu4NBF4 in DMF60
20.1 M Et4NBr in DMF75
30.1 M LiClO4 in DMF45

This table is based on data presented in the referenced study and illustrates the impact of the supporting electrolyte on the efficiency of the hydrodimerization reaction.

Catalytic reductive carbon-carbon coupling provides another avenue for the synthesis of 3,4-diphenylhexane analogs. These reactions often employ transition metal catalysts to facilitate the coupling of precursors. For example, a catalytic reductive β,β-carbon coupling of nitroalkenes has been reported using an N-heterocyclic carbene catalyst. beilstein-journals.org This reaction proceeds through a radical anion of the nitroalkene, generated in a catalytic redox process, and forms diastereomers with a d,l- to meso-ratio ranging from 66:34 to 90:10. beilstein-journals.org

Furthermore, reductive C-N cross-coupling of nitroalkanes with arylboronic acids has been achieved using an organophosphorus catalyst. nih.gov While this method focuses on C-N bond formation, the underlying principles of reductive coupling are relevant. The development of sterically-reduced phosphetane (B12648431) catalysts has been crucial for enabling productive coupling. nih.gov

Palladium-catalyzed cross-coupling reactions, facilitated by Buchwald precatalysts, are also a powerful tool in forming various carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These catalysts are known for their high activity and stability, allowing for efficient generation of the active Pd(0) species. sigmaaldrich.com While direct synthesis of 3,4-diphenylhexane using this specific method is not detailed, the broad applicability of these catalysts to C-C bond formation is noteworthy. Similarly, copper-catalyzed systems have been developed for the cross-coupling of aryl iodides with chlorosilanes under reductive conditions, demonstrating the versatility of transition metals in facilitating reductive coupling reactions. rsc.org

Cathodic Hydrodimerization Techniques

Homopolar Reduction of Organometallic Precursors

The reduction of organometallic precursors can also lead to the formation of dimeric products like 3,4-diphenylhexane. For instance, the reduction of β-nitrostyrene with organomanganese reagents has been shown to produce 1,4-dinitro-2,3-diphenylbutane, an analog of 3,4-diphenylhexane, albeit in low yield. beilstein-journals.orgbeilstein-journals.org The reduction of certain nitro olefins with the dianion of cyclooctatetraene (B1213319) has been reported to give high dimer yields. beilstein-journals.orgbeilstein-journals.org

Electrochemical Synthesis Pathways

Electrochemical methods provide a powerful and often more sustainable approach to synthesizing complex organic molecules. These techniques can be highly selective and are carried out under mild conditions. nih.gov

Diol Formation via Bimolecular Reduction

The electrochemical synthesis of 3,4-diphenylhexane-3,4-diol (B11950133) can be achieved through the bimolecular reduction of propiophenone (B1677668). researchgate.net This process is carried out via diaphragmless galvanostatic electrolysis in a solution of dimethylformamide containing a supporting electrolyte. researchgate.net

Table 2: Optimized Conditions for the Electrosynthesis of 3,4-Diphenylhexane-3,4-diol researchgate.net

ParameterValue
PrecursorPropiophenone
SolventDimethylformamide (DMF)
Electrolyte0.2 M Et4NBr
CathodePt (or Cu, Ni)
AnodeMg (or Zn)
Current0.2 A
Temperature30°C
Overall Yield76%
Isomer Ratio (meso:dl)1:3.3

This table summarizes the optimized parameters for the electrochemical synthesis of 3,4-diphenylhexane-3,4-diol from propiophenone.

Oxidative Coupling Reactions

Oxidative coupling represents a powerful strategy for the formation of carbon-carbon bonds. In the context of synthesizing precursors to 3,4-diphenylhexane, this methodology is particularly vital for creating γ-diketone derivatives. These reactions typically involve the oxidation of enolates or related species, leading to a dimerization that establishes the characteristic 1,4-dicarbonyl structure.

The synthesis of γ-diketones, such as 3,4-diphenylhexane-2,5-dione, is a critical step that provides a versatile intermediate for further chemical modifications. These 1,4-dicarbonyl compounds are frequently prepared via the oxidative coupling of ketone enolates or their synthetic equivalents. acs.org

Historically, metal oxidants like ferric chloride (FeCl₃) and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) have been employed for these transformations. acs.orgnih.gov For instance, the oxidative coupling of ketone enolates can be achieved using FeCl₃. acs.org Similarly, CAN has been used to oxidize aci-nitro anions to generate 1-nitroalkyl radicals, which can then react with silyl (B83357) enol ethers to form β-nitro ketones. A subsequent elimination step yields the desired α,β-unsaturated ketone, a related dicarbonyl species. oup.com Research has also demonstrated the preparation of 3,4-disubstituted γ-diketones, including 3,4-diphenylhexane-2,5-dione, through the oxidative coupling of ketones, with yields reportedly improved by using a Soxhlet apparatus with lead(IV) oxide (PbO₂). researchgate.net

More contemporary methods focus on developing catalytic systems to enhance efficiency and sustainability. Rhodium-catalyzed oxidative coupling of aryl benzyl (B1604629) ketones using an α-thioketone as an oxidizing reagent has been shown to produce 2,3-diaryl-1,4-diketones in high yields. researchgate.net Palladium catalysis offers another avenue, with methods developed for the cross-coupling of amides and cyclopropanols or acyl chlorides and cyclopropanols to furnish γ-diketones. chemrxiv.orgorganic-chemistry.org

Recent advancements have also explored photocatalytic and electrochemical routes. nih.gov Anodic and photocatalytic oxidation of silyl bis-enol ethers provides a method for the diastereoselective oxidative coupling of ketones without the need for stoichiometric metal oxidants. nih.gov Furthermore, cobalt(II)-catalyzed oxidative coupling between aryl alkenes and ketones presents a mild and affordable route using earth-abundant metals. acs.org

Research Findings on the Synthesis of γ-Diketone Derivatives via Oxidative Coupling
Catalyst/Reagent SystemSubstratesProduct TypeKey FeaturesReference
Lead(IV) oxide (PbO₂) in Soxhlet apparatusKetones3,4-diphenylhexane-2,5-dioneImproved yields (60-70%) for diketone synthesis. researchgate.net
Rhodium hydride complexes (e.g., RhH(PPh₃)₄) with dppBzAryl benzyl ketones2,3-Diaryl-1,4-diketonesHigh-yield synthesis using an α-thioketone oxidizing reagent. researchgate.net
Palladium catalystAmides and cyclopropanolsγ-DiketonesAvoids stoichiometric organometallic reagents and bases. chemrxiv.org
Anodic or Photocatalytic OxidationSilyl bis-enol ethers1,4-DiketonesDiastereoselective coupling without stoichiometric metal oxidants. nih.gov
Cobalt(II) salt with TBHP/DBUAryl alkenes and ketones1,4-Dicarbonyl compoundsMild, affordable route using an earth-abundant metal catalyst. acs.org

Radical-Mediated Alkylation and Dimerization

Radical chemistry offers a distinct set of tools for carbon-carbon bond formation, differing significantly from ionic pathways. These methods are particularly effective for the functionalization of unactivated C-H bonds and for dimerization reactions, which are central to constructing the 3,4-diphenylhexane scaffold.

Photoinduced catalysis has emerged as a powerful strategy for generating carbon-centered radicals under mild conditions, enabling the formation of C-C bonds. nih.gov These systems often rely on a photocatalyst that, upon absorbing light, initiates a single electron transfer (SET) or a hydrogen atom transfer (HAT) process to generate a radical from a suitable precursor. rsc.orgacs.org

One common approach involves the direct functionalization of alkanes. researchgate.net For example, a photocatalyst can generate a chlorine radical (Cl•) from a chloride source, which then abstracts a hydrogen atom from an alkane like hexane (B92381). rsc.org This creates a carbon-centered radical that can participate in subsequent bond-forming reactions, such as Giese-type additions to Michael acceptors. rsc.org Various photocatalytic systems, utilizing catalysts like cerium(III) chloride (CeCl₃) or organic dyes in combination with transition metals, have been developed for such Minisci-type reactions with alkanes. rsc.org

The generation of radicals for C-C bond formation can also be achieved through Ligand to Metal Charge Transfer (LMCT) processes. rsc.org In these systems, a transition metal-chloride complex absorbs light, leading to the homolytic cleavage of the metal-chlorine bond to produce a chlorine radical. rsc.org This radical can then activate an alkane C-H bond, initiating the bond-forming cascade. rsc.org Photocatalyzed direct hydrogen atom transfer (d-HAT) is another key mechanism where the excited state of a photocatalyst directly abstracts a hydrogen atom from an aliphatic C-H bond, generating a nucleophilic radical that can add to electron-deficient olefins. acs.org

Examples of Photoinduced Catalytic Systems for C-C Bond Formation
Catalytic SystemRadical Generation MechanismAlkane Functionalization TypeKey FeaturesReference
Mes–Acr photocatalyst with HClHydrogen Atom Transfer (HAT)Giese-type reaction, allylationGenerates Cl• radical from HCl for H-atom abstraction. rsc.org
CeCl₃ with visible lightLigand to Metal Charge Transfer (LMCT)Minisci-type reactionMilder conditions compared to some dual catalytic systems. rsc.org
[Ru(bpy)₃]²⁺ with duroquinoneSingle Electron Transfer (SET)Oxidative coupling of enamines and silyl enol ethersSunlight-driven synthesis of γ-diketones via a 2e⁻ oxidation process. rsc.org
Aromatic ketones, xanthene dyes (e.g., Eosin Y)Direct Hydrogen Atom Transfer (d-HAT)Radical addition to Michael acceptorsDirect C-H bond cleavage by the excited photocatalyst. acs.org

Functionalization and Derivatization Strategies of the Hexane Backbone

Once the core hexane structure is established, functionalization and derivatization are crucial for creating analogues with tailored properties or for preparing samples for analytical characterization. These strategies involve chemical modification of the hydrocarbon backbone or attached functional groups.

Derivatization is a common technique used to enhance the analytical detection of molecules, particularly for mass spectrometry (MS) and gas chromatography (GC). creative-proteomics.comphenomenex.blog The goal is to modify a functional group on the molecule to improve its volatility, ionization efficiency, or chromatographic separation. creative-proteomics.com For molecules with hydroxyl or amine groups, common derivatization methods include silylation and acylation. creative-proteomics.com For carboxylic acids, esterification can be achieved using reagents like 2,4'-Dibromoacetophenone (DBAP) or Pentafluorobenzyl bromide (PFB-Br), often in the presence of a buffer and extracted into a solvent like hexane. phenomenex.blog For lipids and related molecules, derivatization often targets carboxyl groups or carbon-carbon double bonds to provide more detailed structural information and improve analytical performance. researchgate.net

In a synthetic context, functionalization involves transforming existing groups on the hexane backbone into new ones. For example, the ketone groups in 3,4-diphenylhexane-2,5-dione can be reduced to hydroxyl groups to form 3,4-diphenylhexane-2,5-diol. This transformation can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com Further reactions can then be performed on these newly introduced hydroxyl groups. The strategic application of extraction methods, such as liquid-liquid extraction using solvents like hexane and methanol (B129727), is essential for purifying the products of these derivatization and functionalization reactions. phenomenex.blogmdpi.com

Functionalization and Derivatization Strategies
StrategyTarget Functional GroupReagent/MethodPurposeReference
Silylation/AcylationHydroxyl, AmineSilylating agents, Acylating agentsImprove volatility and peak shape for GC analysis. creative-proteomics.com
EsterificationCarboxylic AcidPentafluorobenzyl bromide (PFB-Br), 2,4'-Dibromoacetophenone (DBAP)Enhance detectability (e.g., by ECD in GC). phenomenex.blog
ReductionKetoneSodium borohydride (NaBH₄)Synthetic transformation to alcohol functional groups. mdpi.com
PermethylationHydroxylMethylating agentsIncrease hydrophobicity and enhance ionization in MS. creative-proteomics.com

Stereochemical Investigations of 3,4 Diphenylhexane Systems

Diastereoisomerism and Enantiomerism in 3,4-Diphenylhexane Derivatives

The presence of two chiral centers at the C3 and C4 positions of the hexane (B92381) chain gives rise to stereoisomerism in 3,4-diphenylhexane and its derivatives. nist.govwyzant.comaskfilo.com This results in the potential for both diastereomers (meso and dl-pairs) and enantiomers (R,R and S,S, or R,S and S,R). nist.govwyzant.com

Similarly, the cathodic hydrodimerization of 1-aryl-2-nitro-1-propenes to form 2,5-dinitro-3,4-diarylhexanes also shows diastereoselectivity. beilstein-journals.orgbeilstein-journals.org These reactions preferentially form two out of a possible six diastereomers as the major products. beilstein-journals.orgbeilstein-journals.org The diastereomeric ratio (dr), often expressed as the ratio of dl- to meso-isomers, can range from 66:34 to 90:10 in related reductive coupling reactions of nitroalkenes. beilstein-journals.org

The table below summarizes the diastereomeric ratios observed in the synthesis of 3,4-diphenylhexane derivatives.

Reaction Starting Material Product Diastereomer Ratio (meso:dl) Overall Yield (%)
ElectrosynthesisPropiophenone (B1677668)3,4-Diphenylhexane-3,4-diol (B11950133)1:3.376
Cathodic Hydrodimerization1-Aryl-2-nitro-1-propenes2,5-Dinitro-3,4-diarylhexanesPreferential formation of 2 out of 6 diastereomersHigh

The separation of diastereomers of 3,4-diphenylhexane derivatives is crucial for their individual characterization and for obtaining enantiomerically pure compounds. Chromatographic techniques are widely employed for this purpose. chromforum.orgmdpi.comnih.gov

While the separation of diastereomers can be challenging, various high-performance liquid chromatography (HPLC) methods have been developed. mdpi.comnih.gov For instance, reversed-phase HPLC (RP-HPLC) has proven effective in separating peptide diastereomers containing single amino acid stereoisomers. nih.gov The choice of the stationary phase, such as C8 or C18 columns, and the mobile phase composition are critical for achieving good resolution. chromforum.org In some cases, derivatization of the enantiomers into diastereomers using a chiral resolving agent can facilitate their separation on an achiral stationary phase. mdpi.comnih.gov For example, derivatization with a protected L-proline has been used to separate enantiomers of a fluoroquinolone derivative. nih.gov

Normal phase chromatography using silica (B1680970) or cyano columns with non-polar mobile phases can also provide good resolution for diastereomer separation. chromforum.org Ultimately, the successful separation of diastereomers often involves a trial-and-error approach to find the optimal chromatographic conditions. chromforum.org

Preferential Diastereomer Formation in Synthetic Processes

Chiral Centers and Absolute Configuration Assignment

The two carbon atoms at positions 3 and 4 of the hexane chain in 3,4-diphenylhexane are chiral centers, as they are each bonded to four different groups. wyzant.comaskfilo.comkhanacademy.org The spatial arrangement of these groups around the chiral centers determines the absolute configuration of each stereoisomer, which is designated as either R (rectus) or S (sinister) according to the Cahn-Ingold-Prelog (CIP) priority rules. onlineorganicchemistrytutor.comlibretexts.org

Stereospecific synthesis aims to produce a single, desired stereoisomer. In the context of 3,4-diphenylhexane derivatives, this can be achieved through the use of chiral auxiliaries or catalysts that induce chirality during the reaction. escholarship.orggoogle.com For example, in the synthesis of intermediates for ritonavir (B1064) and lopinavir, a chiral inducer, (S)-2-methyl-CBS-oxazaborolidine, is used to achieve a good diastereomeric excess and stereoselectivity during a reduction step to form a dibenzylamino-3-hydroxy-5-amino-1,6-diphenylhexane derivative. google.com This demonstrates the principle of chiral induction, where a chiral entity influences the stereochemical outcome of a reaction.

Another example is the reduction of (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene, which was optimized for diastereoselectivity to produce (2S,3S,5S)-5-amino-2-dibenzylamino-3-hydroxy-1,6-diphenylhexane. acs.orgacs.org This two-step reduction sequence resulted in 84% diastereoselectivity. acs.org

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers. ugr.esnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed electron density map can be generated, from which the precise arrangement of atoms in space can be determined. nih.gov

Stereospecific Synthesis and Chiral Induction

Regioselectivity and Stereoselectivity in Reaction Pathways

In addition to diastereoselectivity, reactions involving 3,4-diphenylhexane and its precursors can also exhibit regioselectivity and other forms of stereoselectivity. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. inflibnet.ac.in

The cathodic hydrodimerization of 1-aryl-2-nitro-1-propenes is a notable example that displays both regioselectivity and stereoselectivity. beilstein-journals.orgbeilstein-journals.org The reaction is regioselective, resulting in a β,β-coupling with respect to the nitro group. beilstein-journals.org It is also chemoselective, as only the double bond is reduced while the nitro group remains intact. beilstein-journals.orgbeilstein-journals.org

Furthermore, the hydrogenation of related compounds can be stereoselective, as demonstrated in studies of hydrogenation catalysis by thermally activated silica. capes.gov.br The specific nature of the catalyst and reaction conditions can influence which face of a molecule is approached by a reagent, leading to a preferred stereochemical outcome. rsc.org

The table below provides an overview of the selectivity observed in reactions involving 3,4-diphenylhexane systems.

Reaction Type Example Selectivity Observed
Cathodic Hydrodimerization1-Aryl-2-nitro-1-propenesRegioselective (β,β-coupling), Chemoselective (double bond reduction), Diastereoselective (preferential formation of certain diastereomers)
HydrogenationUnsaturated precursorsStereoselective
ReductionKetone precursorsDiastereoselective

Conformational Analysis of 3,4 Diphenylhexane and Its Derivatives

Rotameric States and Conformational Equilibria

3,4-Diphenylhexane can exist in different rotational isomers, or rotamers, due to rotation around the central C3-C4 bond. These rotamers are in a dynamic equilibrium, with their relative populations determined by their free energy differences. For a substituted ethane-like structure such as this, different staggered conformations can be envisioned, each with a unique spatial arrangement of the phenyl and ethyl groups. cdnsciencepub.com The study of these rotameric states provides insight into the molecule's structural preferences and dynamic behavior.

Electric dipole moment measurements are a powerful tool for assessing the populations of different rotamers in equilibrium. Each conformation possesses a unique dipole moment, and the measured dipole moment of a sample is the weighted average of the dipole moments of the individual conformers present. By comparing experimentally determined dipole moments with calculated values for various possible conformations, researchers can estimate the relative abundance of each rotamer. This technique has been successfully applied to derivatives of 3,4-diphenylhexane, such as the 2,5-dimethoxy-2,5-dimethyl-3,4-diphenylhexanes, to elucidate their conformational equilibria. cdnsciencepub.com

Rotation around the central C3-C4 bond in 3,4-diphenylhexane and its derivatives is not entirely free but is hindered by energy barriers. stanford.edu This restricted rotation arises from steric interactions between the bulky phenyl and ethyl groups on the adjacent carbon atoms. As the molecule rotates around this central bond, the substituents can clash, leading to an increase in potential energy. msu.edu The magnitude of this rotational barrier determines the rate of interconversion between different rotamers. In cases where the barrier is sufficiently high, individual conformers may be observable on the NMR timescale. oup.com Studies on related compounds have shown that the presence of bulky substituents significantly restricts rotation around the pivotal carbon-carbon linkage. cdnsciencepub.com

Electric Dipole Moment Studies for Rotameric Population Assessment

Influence of Substituents on Molecular Conformation

The introduction of substituents onto the 3,4-diphenylhexane framework can significantly alter its conformational preferences. The size, shape, and electronic nature of these substituents can introduce new steric and electronic interactions that shift the conformational equilibrium. sapub.org

Distortions and Skewed Conformations of Phenyl Moieties

Temperature-Dependent Conformational Dynamics

The conformational equilibrium of 3,4-diphenylhexane and its derivatives is sensitive to temperature. nih.gov As the temperature increases, the molecule has more thermal energy to overcome rotational barriers, leading to a faster interconversion between rotamers. This can result in changes in the relative populations of the conformers. At lower temperatures, the molecule may predominantly reside in its most stable, lowest-energy conformation. nih.gov However, as the temperature rises, higher-energy conformations become more populated. nih.gov This temperature-dependent behavior can be observed using techniques like variable-temperature NMR spectroscopy, which can provide information about the energy differences between conformers and the barriers to their interconversion. cdnsciencepub.com

Data Tables

Computational Determination of Conformational Energies and Free Energy Landscapes

The spatial arrangement of atoms in a molecule, known as its conformation, can significantly influence its physical and chemical properties. For flexible molecules like 3,4-diphenylhexane, which possesses two stereocenters at the C3 and C4 positions, a multitude of conformations arise from rotation around the central C3-C4 single bond. Understanding the relative energies of these conformations is crucial and can be achieved through computational chemistry methods. These techniques allow for the determination of stable conformers and the energy barriers between them, providing a detailed picture of the molecule's potential energy surface (PES) or energy landscape. wikipedia.orglibretexts.org

Computational approaches to conformational analysis typically begin with identifying all possible staggered and eclipsed rotamers. For a substituted ethane-like structure such as 3,4-diphenylhexane, this involves rotating one of the phenyl-bearing carbons relative to the other. The analysis is performed for both the meso and the diastereomeric (d,l) forms of the molecule. cdnsciencepub.com While direct computational studies on 3,4-diphenylhexane are not extensively documented in the literature, the principles of such analyses are well-established, and insights can be drawn from studies on similarly structured derivatives. cdnsciencepub.com

The primary computational methods for determining conformational energies are Molecular Mechanics (MM) and Quantum Mechanics (QM), with Density Functional Theory (DFT) being a widely used QM method. acs.orgnih.gov

Molecular Mechanics (MM): This method uses classical physics and a "ball and spring" model, where atoms are spheres and bonds are springs. libretexts.org The energy of a conformation is calculated using a force field, which is a set of parameters that define the energy cost of bond stretching, angle bending, and torsional rotations, as well as non-bonded van der Waals and electrostatic interactions. libretexts.org MM is computationally fast and is often used for an initial exploration of the potential energy surface to identify a broad range of possible low-energy conformers. acs.org

Density Functional Theory (DFT): For higher accuracy, the geometries of the conformers identified by MM are typically re-optimized using DFT. acs.orgfrontiersin.org DFT is a quantum mechanical method that calculates the electronic structure of the molecule to determine its energy. frontiersin.org The optimization process finds the precise geometry for each conformation that corresponds to a minimum on the potential energy surface. frontiersin.org The accuracy of DFT calculations depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). acs.org

By calculating the single-point energy of each optimized conformer, a table of relative conformational energies can be constructed. The lowest energy conformer is assigned a relative energy of zero, and the energies of other conformers are reported relative to this most stable structure.

The collection of these energy points as a function of the rotational (dihedral) angles defines the molecule's potential energy surface (PES). wikipedia.orglibretexts.org A simplified one-dimensional PES can be visualized by plotting the energy as a function of the dihedral angle of the central C3-C4 bond. More complex, multi-dimensional representations are known as free energy landscapes, which can also incorporate temperature and entropy effects to calculate the Gibbs free energy. wikipedia.org The peaks on this landscape represent high-energy transition states (e.g., eclipsed conformations), while the valleys correspond to stable, low-energy conformers (e.g., staggered conformations). libretexts.org

Illustrative Conformational Energy Data

The following tables provide illustrative examples of what a computational analysis for the meso and d,l diastereomers of 3,4-diphenylhexane might yield. The conformers are defined by the dihedral angle between the two phenyl groups around the C3-C4 bond. The anti-conformation (180°) is typically the most stable due to minimized steric hindrance between the bulky phenyl groups, while gauche (±60°) and eclipsed (0°, 120°) conformations are higher in energy.

Table 1: Representative Calculated Relative Energies for meso-3,4-Diphenylhexane Conformers This data is illustrative and based on general principles of conformational analysis.

ConformerC-C-C-C Dihedral Angle (approx.)Computational MethodCalculated Relative Energy (kcal/mol)
Anti180°DFT (B3LYP/6-31G)0.00
Gauche±60°DFT (B3LYP/6-31G)1.5
Eclipsed (Ph-Ph)DFT (B3LYP/6-31G)5.5
Eclipsed (Ph-Et)±120°DFT (B3LYP/6-31G)4.8

Table 2: Representative Calculated Relative Energies for d,l-3,4-Diphenylhexane Conformers This data is illustrative and based on general principles of conformational analysis.

ConformerC-C-C-C Dihedral Angle (approx.)Computational MethodCalculated Relative Energy (kcal/mol)
Anti180°DFT (B3LYP/6-31G)0.00
Gauche (+)+60°DFT (B3LYP/6-31G)1.2
Gauche (-)-60°DFT (B3LYP/6-31G)1.8
Eclipsed (Ph-Ph)DFT (B3LYP/6-31G)6.0

These computational results are fundamental for predicting the predominant shapes a molecule will adopt at a given temperature and provide a basis for understanding its reactivity and interactions with other molecules.

Reaction Mechanisms and Reactivity of 3,4 Diphenylhexane Systems

Mechanistic Studies of Dimerization Reactions

The formation of dimeric species from precursors related to 3,4-diphenylhexane often proceeds through pathways involving radical ions and electron transfer processes.

Electron Transfer and Radical Anion Pathways

The dimerization process can be initiated by an electron transfer to a suitable precursor, such as an olefin. This transfer results in the formation of a radical anion. researchgate.net For instance, the electrochemical reduction of 1-nitroalkenes is believed to proceed through the initial formation of a radical anion, which then undergoes dimerization. beilstein-journals.org In the case of styrene, dissociative electron transfer between the anion radical of terephthalonitrile (B52192) and CF3Br leads to an addition radical that dimerizes to form 1,1,1,6,6,6-hexafluoro-3,4-diphenylhexane. researchgate.net Radical anions of diphenyl sulfone derivatives have also been observed to form intramolecular dimer radical ions. nih.gov

The stability and subsequent reactions of these radical anions are influenced by factors such as the solvent and the presence of other chemical species. researchgate.net The rate of cation transfer in the solvent, for example, can affect the association of the radical anion with its counter-ion. researchgate.net

Nucleophilic Addition and Dimer Radical Anion Formation

Following the generation of a radical anion, one proposed pathway for dimerization involves a nucleophilic addition of the radical anion to a neutral precursor molecule. beilstein-journals.org This addition results in the formation of a dimer radical anion. beilstein-journals.org This intermediate can then be further reduced and protonated to yield the final dimer. beilstein-journals.org The formation of a dimer radical anion is a key step in the proposed mechanism for the cathodic hydrodimerization of certain olefins. beilstein-journals.orgbeilstein-journals.org

The table below outlines the proposed pathways for dimerization involving radical anions.

PathStep 1Step 2Step 3Final Product
IProtonation of radical anion, followed by one-electron reduction to form an anion.Michael addition of the anion to a neutral substrate molecule to form a dimer anion.Protonation of the dimer anion.Dimer
IINucleophilic addition of a radical anion to a neutral substrate molecule.Reduction of the resulting dimer radical anion to a dianion.Protonation of the dianion.Dimer
IIIRadical coupling of two radical anions.Formation of a dianion.Protonation of the dianion.Dimer

This table is based on the general mechanism for cathodic hydrodimerization. beilstein-journals.org

Intramolecular Cyclization and Rearrangement Mechanisms

Under acidic conditions, derivatives of 3,4-diphenylhexane can undergo intramolecular cyclization reactions, leading to the formation of polycyclic structures.

Friedel-Crafts Type Condensations and Byproduct Formation

The treatment of diastereomeric 2,5-dimethoxy-2,5-dimethyl-3,4-diphenylhexanes with a Lucas reagent (a mixture of zinc chloride and concentrated hydrochloric acid) results in the elimination of two moles of methanol (B129727) and the addition of one mole of hydrogen chloride, leading to the formation of 2-chloro-2-[3,3-dimethyl-2-phenylindanyl]propane. cdnsciencepub.com This reaction is an example of an intramolecular Friedel-Crafts type condensation. The formation of a five-membered indane ring system is a common outcome of such reactions. acs.orgmasterorganicchemistry.com The ease of cyclization can be dependent on the stereochemistry of the starting material. cdnsciencepub.com For example, the dd,ll diastereomer of 2,5-dimethoxy-2,5-dimethyl-3,4-diphenylhexane readily forms 2,2,5,5-tetramethyl-3,4-diphenyltetrahydrofuran, while the meso diastereomer forms this product with difficulty. cdnsciencepub.com

Elimination Reactions (e.g., Methanol Fission)

Elimination reactions are also observed in 3,4-diphenylhexane systems, often competing with or preceding other transformations. The fission of methanol from 2,5-dimethoxy-2,5-dimethyl-3,4-diphenylhexanes is a key example. cdnsciencepub.com This elimination can lead to the formation of various products, including those resulting from subsequent cyclization. cdnsciencepub.com However, attempts to produce the conjugated diene, 2,5-dimethyl-3,4-diphenylhexadiene-1,5, through the removal of methanol have not been successful. Instead, trace amounts of 1,1-dimethyl-3-isopropenyl-2-phenylindane are formed. cdnsciencepub.com

Radical Processes and Intermediates in Functionalization

The functionalization of systems involving 3,4-diphenylhexane can proceed through various radical-based pathways. These processes are initiated by the formation of a free radical, often through the use of a free radical generator like a peroxide or an azo compound. google.com The subsequent reactions involve the stepwise addition of this radical to unsaturated monomers or abstraction of atoms to form new radical species, leading to the final functionalized product. google.com

Hydrogen Atom Transfer (HAT) is a key mechanism in the radical functionalization of hydrocarbon chains. rsc.orgresearchgate.net In this process, a radical species abstracts a hydrogen atom from the substrate, generating a new carbon-centered radical. researchgate.netrutgers.edu This reactive intermediate can then participate in further reactions, such as dimerization or coupling.

A notable example involves the formation of 3,4-diphenylhexane from styrene. In a photo-induced copper(II) peroxide catalytic system, a tert-butoxy (B1229062) radical, generated from a peroxide like Di-tert-butyl peroxide (DTBP), can act as the HAT reagent. uni-regensburg.de The tert-butoxy radical abstracts a hydrogen atom, leading to the formation of a radical intermediate that can subsequently dimerize to form 3,4-diphenylhexane. uni-regensburg.de The detection of 3,4-diphenylhexane in such reactions serves as evidence for the formation of methyl radicals from the peroxide initiator. uni-regensburg.de

Another context where HAT mechanisms are relevant is in the dehydrogenation of alkanes. For instance, ruthenium-catalyzed dehydrogenation can occur through an intermolecular HAT mechanism, a process applicable to substrates like meso-3,4-diphenylhexane. lookchem.com Similarly, the reduction of 4-phenyl-1,3-dioxan can yield derivatives like 3,4-diphenylhexane-1,6-diols through a proposed mechanism involving hydrogen abstraction by a radical intermediate. rsc.org

The preference for HAT over other mechanisms, such as Concerted Proton-Electron Transfer (CPET), can be rationalized by analyzing the transition state's singly occupied molecular orbital (SOMO) and the flow of electrons along the reaction path. rsc.org

Table 1: Examples of HAT Reactions Involving 3,4-Diphenylhexane or its Precursors

Reaction Reactant(s) HAT Reagent/Catalyst Product(s) Source(s)
Radical Coupling Styrene, DTBP tert-butoxy radical (from DTBP) 3,4-Diphenylhexane uni-regensburg.de
Dehydrogenation meso-3,4-Diphenylhexane Ruthenium Catalyst Unsaturated derivatives lookchem.com

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for the detection and characterization of paramagnetic species, including the transient radical intermediates formed during reactions. softbeam.netnumberanalytics.com By identifying these intermediates, ESR provides crucial insights into reaction mechanisms. numberanalytics.com

In studies of copper-catalyzed reactions where 3,4-diphenylhexane is a product, EPR spectroscopy has been employed to investigate the mechanistic details. uni-regensburg.de Since the copper(II) state is paramagnetic, it produces a characteristic EPR signal. Changes to this signal upon the addition of reactants can help elucidate the role of the metal center and the formation of radical species during the catalytic cycle. uni-regensburg.de For example, in a copper(II) peroxide system, the EPR spectrum of the copper complex was monitored; the signal vanished after a period of irradiation, indicating a change in the copper oxidation state as the reaction proceeded. uni-regensburg.de

In other related systems, ESR has been used to identify radical anions. For instance, in the reduction of 4-phenyl-1,3-dioxan, which produces 3,4-diphenylhexane derivatives, the formation of a naphthalene (B1677914) radical anion was inferred from the analysis of the resulting ESR spectrum. rsc.org The ability of ESR to detect transient radicals is often enhanced by techniques like spin trapping, which converts highly reactive radicals into more stable ones that are easier to observe. numberanalytics.com

Hydrogen Atom Transfer (HAT) Mechanisms

Electrochemical Reaction Kinetics and Structure-Reactivity Relationships (e.g., Hammett Parameters)

The kinetics of electrochemical reactions provide fundamental information about reaction rates and mechanisms. pageplace.dearxiv.org Parameters such as the heterogeneous rate constant (k⁰) and the transfer coefficient (α) are key to understanding the efficiency and pathway of an electrochemical process. battery-power.eu For instance, the electrosynthesis of 3,4-diphenylhexane-3,4-diol (B11950133) from the reduction of propiophenone (B1677668) has been optimized by studying the process parameters, demonstrating the practical application of electrochemical kinetics. researchgate.net

Structure-reactivity relationships in these systems can be quantitatively assessed using Hammett parameters (σ). researchgate.net The Hammett equation correlates reaction rates or equilibrium constants for a series of reactions with the electronic properties of substituents on an aromatic ring. pitt.edubeilstein-journals.org The reactivity of 1,1-diphenylethylene (B42955) (DPE) derivatives, which can be precursors to 3,4-diphenylhexane structures, has been shown to correlate with the Hammett substituent constant (σp). acs.org Electron-donating groups (EDGs) decrease the electrophilicity of the DPE vinyl group, while electron-withdrawing groups (EWGs) increase it. acs.org This relationship allows for the prediction of relative reactivities in addition reactions. acs.org

In the context of electrochemical reactions, Hammett plots can be constructed by plotting the reduction potentials against the substituent's σ value. For the electrochemical reduction of β-nitrostyrenes, a linear relationship was found, yielding a Hammett reaction constant (ρ) of 5.34, indicating that the reaction is highly sensitive to the electronic effects of the substituents. beilstein-journals.org

Table 2: Hammett Substituent Constants (σp) for Groups on DPE Derivatives and Their Effect on Reactivity

Substituent Group Hammett Constant (σp) Effect on Reactivity (Electrophilicity) Source(s)
-N(CH₃)₂ -0.83 Decreased acs.org
-OSi(CH₃)₂C(CH₃)₃ -0.27 Decreased acs.org
-H 0.00 Baseline acs.orgwiredchemist.com
-Br 0.23 Increased acs.org

Advanced Spectroscopic Characterization of 3,4 Diphenylhexane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the molecular structure, connectivity, and conformation of 3,4-diphenylhexane compounds in solution. mdpi.com

Proton Nuclear Magnetic Resonance (1H NMR) for Structural Elucidation and Conformational Assignment

Proton (¹H) NMR spectroscopy provides precise information about the number of different kinds of protons and their immediate chemical environments within a molecule. For derivatives of 3,4-diphenylhexane, ¹H NMR is instrumental in confirming the molecular structure and determining the relative stereochemistry of the chiral centers at C3 and C4.

The cathodic hydrodimerization of (E)-2-nitro-1-phenyl-1-propene yields 2,5-dinitro-3,4-diphenylhexane. beilstein-journals.org The ¹H NMR spectra of the resulting diastereomeric mixture are complex due to the presence of four stereocenters. However, analysis of the spectra confirms the ß,ß-linkage of the dimer, as signals corresponding to methyl singlets or non-coupled benzylic protons, which would indicate α,β- or α,α-coupling, are absent. beilstein-journals.org The E-configuration of the double bond in the starting nitroolefin precursors can also be derived from their ¹H NMR spectra. beilstein-journals.orgbeilstein-journals.org

In another example, the ¹H NMR spectrum of the fumarate (B1241708) salt of (2S,3S,5S)-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane shows characteristic doublets for the fumarate protons, which helps in the identification of the salt form. Furthermore, techniques like deuterium (B1214612) exchange, where D₂O is added to the NMR sample, can be used to identify and suppress the signals of exchangeable protons, such as those from NH and OH groups, which can otherwise overlap with other signals and complicate the spectrum.

Conformational analysis of 3,4-diphenylhexane derivatives is also aided by ¹H NMR. The relative conformational energies of compounds like 2,5-dimethyl-2,5-dimethoxy-3,4-diphenylhexane have been studied using this technique, providing insight into the preferred spatial arrangements of the bulky phenyl and other substituent groups. ismar.org

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in the molecule gives a distinct signal, making it a powerful tool for structural confirmation and isomer differentiation. udel.edusavemyexams.com The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. libretexts.orglibretexts.org

For 2,5-dinitro-3,4-diphenylhexane, ¹³C NMR spectra confirm the proposed structures of the diastereomers. The regioselective ß,ß-linkage is clearly established by the multiplicities of the carbon atom resonances, and the absence of signals for aliphatic quaternary carbon atoms rules out other coupling possibilities. beilstein-journals.org

The chemical shift of a particular carbon atom is influenced by the substituents attached to it and to neighboring carbons. These influences are known as substituent effects and are categorized based on the position of the substituent relative to the carbon atom of interest (α, β, γ).

α-effect: A substituent directly attached to a carbon atom has the most significant impact on its chemical shift. Electronegative atoms or groups generally cause a downfield shift (higher ppm value). udel.edulibretexts.org

β-effect: A substituent at the β-position (two bonds away) also typically causes a downfield shift, although the effect is generally smaller than the α-effect.

γ-effect: A substituent at the γ-position (three bonds away) can cause a slight upfield shift (lower ppm value), particularly in sterically crowded conformations (γ-gauche effect).

In substituted diphenylhexanes, the electronic nature of the substituents on the phenyl rings or on the hexane (B92381) chain will modulate the ¹³C chemical shifts throughout the molecule. These effects can be quantified and used to predict chemical shifts, aiding in the assignment of signals in the spectrum. mdpi.comolemiss.edu For instance, the electron-withdrawing nitro groups in 2,5-dinitro-3,4-diphenylhexane would be expected to deshield the adjacent carbons, shifting their signals downfield compared to the unsubstituted 3,4-diphenylhexane.

Table 1: Typical ¹³C NMR Chemical Shift Ranges

Carbon Environment Chemical Shift (ppm)
Alkyl (sp³) 0 - 50
C-X (X = halogen, O, N) 30 - 70
Alkene (sp²) 110 - 160
Aromatic (sp²) 125 - 150
Carbonyl (C=O) 190 - 220

Data sourced from general ¹³C NMR principles. savemyexams.comlibretexts.orgoregonstate.edu

Stereoisomers are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. msu.eduuou.ac.in ¹³C NMR is a powerful technique for distinguishing between diastereomers, as the different spatial arrangements lead to distinct chemical environments for the carbon atoms.

In the case of the hydrodimerization product 2,5-dinitro-3,4-diphenylhexane, nearly all diastereomers can be characterized and distinguished by their unique sets of signals in the ¹³C NMR spectrum. beilstein-journals.orgbeilstein-journals.org The differences in the chemical shifts of the carbon atoms in each diastereomer reflect the different steric and electronic environments imposed by the relative configurations of the four stereocenters. This allows for the identification and, in some cases, quantification of the different stereoisomers present in a mixture. beilstein-journals.org

Discrepancies between stereochemical assignments from NMR data (reflecting the solution-state conformation) and X-ray crystallography (reflecting the solid-state structure) can sometimes arise. These differences are often due to dynamic conformational changes in solution. Advanced NMR techniques, such as variable-temperature NMR, can be employed to study these equilibria and resolve such contradictions.

Alpha, Beta, and Gamma Substituent Effects on Chemical Shifts

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity (e.g., COSY, NOESY)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other, typically through two or three bonds. mnstate.edulibretexts.org Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton connectivity networks throughout the molecule. This is invaluable for assigning protons in the complex aliphatic and aromatic regions of 3,4-diphenylhexane derivatives. researchgate.netcreative-biostructure.com

Table 2: Overview of 2D NMR Techniques

Technique Type Information Provided Primary Application
COSY Homonuclear ¹H-¹H scalar (through-bond) couplings Determining proton connectivity
NOESY Homonuclear ¹H-¹H dipolar (through-space) couplings Determining spatial proximity, stereochemistry, and conformation

Data sourced from general 2D NMR principles. mnstate.eduresearchgate.netcreative-biostructure.com

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov The technique involves diffracting X-rays off a single crystal of the compound, which produces a diffraction pattern. This pattern is then used to calculate an electron density map, from which the precise positions of all atoms in the molecule can be determined. nih.gov

For derivatives of 3,4-diphenylhexane, X-ray crystallography provides unambiguous proof of the molecular structure, including the absolute configuration of chiral centers and the preferred conformation in the crystal lattice.

The crystal structure of a bimetallic copper(II) complex containing a μ-1,6-dioxo-1,6-diphenylhexane-3,4-diolato ligand has been determined. iucr.orgiucr.orgresearchgate.net In this structure, the molecule is centrosymmetric, and each copper ion is coordinated to two oxygen atoms from the diolato ligand. iucr.orgiucr.org The analysis reveals details about bond lengths, angles, and intermolecular interactions, such as π-stacking between phenyl rings and hydrogen bonding involving solvent molecules. iucr.orgiucr.org This information is critical for understanding how these molecules pack in the solid state and what non-covalent forces govern their assembly.

When spectroscopic data from NMR (solution) and crystallographic data (solid-state) are combined, a comprehensive understanding of the molecule's structure and dynamic behavior can be achieved.

Table 3: List of Compounds Mentioned

Compound Name
3,4-Diphenylhexane
(E)-2-Nitro-1-phenyl-1-propene
2,5-Dinitro-3,4-diphenylhexane
(2S,3S,5S)-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane
2,5-Dimethyl-2,5-dimethoxy-3,4-diphenylhexane
μ-1,6-Dioxo-1,6-diphenylhexane-3,4-diolato

Determination of Molecular Geometry and Bond Lengths

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules. acs.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be calculated, from which the precise positions of atoms, and thus bond lengths and angles, can be determined.

In a key study on meso-3,4-diphenylhexane-2,5-dione, a compound structurally analogous to 3,4-diphenylhexane, X-ray diffraction analysis revealed the detailed molecular geometry. cens.res.inacs.org The molecule adopts a specific conformation in the crystal lattice, and the study provided precise measurements of the bond lengths and angles within the central hexane region and the attached phenyl groups. cens.res.inacs.org The central C(sp³)–C(sp³) bond, analogous to the C3-C4 bond in 3,4-diphenylhexane, was a particular focus of this research. cens.res.inacs.org

The table below summarizes selected bond lengths and angles for meso-3,4-diphenylhexane-2,5-dione, providing a quantitative look at its molecular structure. cens.res.inacs.org

Bond/AngleAtoms InvolvedValue (Å or °)
Bond Length C3–C41.573 Å
Bond Length C3–C(phenyl)1.518 Å
Bond Length C4–C(phenyl)1.518 Å
Bond Length C2–C31.521 Å
Bond Length C4–C51.521 Å
Angle C2–C3–C4112.3°
Angle C3–C4–C5112.3°
Angle C(phenyl)–C3–C4111.4°

This data corresponds to meso-3,4-diphenylhexane-2,5-dione as a proxy for 3,4-diphenylhexane. cens.res.inacs.org

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. These forces, while weaker than covalent bonds, collectively determine the density, stability, and even the physical properties of the crystalline material. The study of these interactions is a cornerstone of crystal engineering.

The following table details some of the key intermolecular contacts observed in the crystal structure of meso-3,4-diphenylhexane-2,5-dione.

Interaction TypeAtoms InvolvedDistance (Å)
C-H···OC-H (phenyl) ··· O (carbonyl)~2.6 Å
C-H···πC-H (alkyl) ··· π (phenyl centroid)> 3.0 Å
van der WaalsVarious H···H contacts> 2.4 Å

This data corresponds to meso-3,4-diphenylhexane-2,5-dione as a proxy for 3,4-diphenylhexane. cens.res.in

Elucidation of Torsional and Libratory Motions from Crystallographic Data

Crystallographic data provides more than just a static picture of a molecule; it also offers insights into its dynamic behavior within the lattice. The thermal ellipsoids, often visualized in an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram, represent the anisotropic displacement of each atom. molaid.com The size and shape of these ellipsoids indicate the amplitude and direction of atomic motion, which can be interpreted in terms of molecular movements like libration (a rigid-body rocking motion) and the torsion of flexible parts of the molecule, such as phenyl rings. molaid.com

Computational Chemistry Approaches in 3,4 Diphenylhexane Research

Molecular Mechanics (MM) and Force Field Simulations

Molecular mechanics (MM) methods offer a computationally efficient way to explore the conformational landscape of molecules like 3,4-diphenylhexane. These methods rely on classical mechanics and a set of parameters known as a force field to calculate the potential energy of a system. The Universal Force Field (UFF) is one such example that can be used to optimize bond lengths and angles to find minimum-energy conformations. acs.org The accuracy of MM simulations is critically dependent on the quality of the force field parameters, which are typically derived from experimental data or higher-level quantum mechanical calculations. nih.gov

Force fields such as OPLS-All-Atom (OPLS-AA), CHARMM General Force Field (CGenFF), and the General AMBER Force Field (GAFF) are widely used for small organic molecules. nih.gov These force fields are collections of equations and associated constants that describe the potential energy of a molecule as a function of its atomic coordinates. They typically include terms for bonded interactions (bond stretching, angle bending, and dihedral angle torsion) and non-bonded interactions (van der Waals and electrostatic forces). acs.org The development of accurate force fields for drug-like molecules is an active area of research, with packages like ParaMol being developed for automated parameterization. nih.gov

Force FieldKey Features
UFF (Universal Force Field)Aims to cover the entire periodic table, useful for initial geometry optimizations. acs.org
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom)Well-established for liquid simulations and drug-like molecules. nih.gov
CGenFF (CHARMM General Force Field)Developed for drug-like molecules and is compatible with CHARMM biomolecular force fields. nih.gov
GAFF (General AMBER Force Field)Designed to be compatible with the AMBER force fields for proteins and nucleic acids. nih.gov

Quantum Chemical Calculations

For a more rigorous understanding of the electronic structure and properties of 3,4-diphenylhexane, quantum chemical calculations are indispensable. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic wavefunction.

Wavefunction Analysis and Electronic Structure Characterization

Quantum chemical calculations yield the molecular wavefunction, from which a wealth of information about the electronic structure can be extracted. Wavefunction analysis can reveal details about chemical bonding, electron distribution, and molecular orbitals. ias.ac.in Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to understand bonding interactions within a molecule. researchgate.net

Quantum Chemical ParameterSignificance
EHOMO (Highest Occupied Molecular Orbital Energy)Relates to the ability of a molecule to donate electrons. researchgate.net
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Relates to the ability of a molecule to accept electrons. researchgate.net
ΔE (HOMO-LUMO Gap)Indicates the chemical reactivity of a molecule. researchgate.net
Dipole Moment (μ)Measures the overall polarity of a molecule. researchgate.netrnlkwc.ac.in

Conformational Search Algorithms and Global Minimum Determination

Molecules with multiple rotatable bonds, such as 3,4-diphenylhexane, can exist in numerous conformations. Identifying the most stable conformation, the global minimum on the potential energy surface, is a significant challenge. Conformational search algorithms are computational methods designed to systematically or randomly explore the conformational space of a molecule to find low-energy structures. uci.edu

One common approach is the Monte Carlo method, where random rotations are applied to bonds, and the resulting structures are minimized. uci.edu Another strategy involves a build-up procedure where small fragments are assembled into larger structures. nih.gov These searches can be performed using either molecular mechanics force fields for speed or quantum chemical methods for higher accuracy. conflex.net The goal is to identify all low-energy conformers and, ultimately, the global minimum, which represents the most populated conformation at low temperatures. uci.eduresearchgate.net

Transition State Localization and Reaction Path Calculations

Computational chemistry can also be used to study chemical reactions involving 3,4-diphenylhexane. Transition state localization is a key aspect of this, as it allows for the determination of the energy barrier of a reaction. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Reaction path calculations, such as Intrinsic Reaction Coordinate (IRC) calculations, can be performed to connect the transition state to the reactants and products, providing a detailed picture of the reaction mechanism. d-nb.info These calculations are computationally demanding and are typically performed using quantum chemical methods. usgs.gov

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Dipole Moments)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The prediction of NMR chemical shifts is a valuable tool for structure elucidation. bas.bg Gauge-Including Atomic Orbital (GIAO) calculations, often performed with DFT methods, are a standard approach for predicting NMR shielding constants, which are then converted to chemical shifts. nih.gov The accuracy of these predictions can be improved by considering conformational averaging, as the observed chemical shift is a population-weighted average of the shifts of all contributing conformers. biorxiv.org Machine learning techniques are also being developed to predict NMR chemical shifts with high accuracy at a lower computational cost. arxiv.org

Spectroscopic ParameterComputational MethodApplication
NMR Chemical ShiftsGIAO-DFT, Machine Learning nih.govarxiv.orgStructure elucidation and conformational analysis. bas.bgbiorxiv.org
Dipole MomentQuantum Chemical Calculations (e.g., DFT, HF) researchgate.netrnlkwc.ac.inDetermining molecular polarity and identifying predominant conformers. cdnsciencepub.comcapes.gov.br

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Routes for 3,4-Diphenylhexane Scaffolds

The synthesis of 3,4-diphenylhexane often results in a mixture of diastereomers, namely the meso and the racemic (dl) forms. A primary challenge and a significant area for future research is the development of synthetic methodologies that can selectively yield a single stereoisomer.

Current methods, such as the cathodic hydrodimerization of certain nitroolefins, can produce 2,5-dinitro-3,4-diaryl hexanes with a preference for two of the six possible diastereomers, but complete control is yet to be achieved. beilstein-journals.org Similarly, the electrosynthesis of the related 3,4-diphenylhexane-3,4-diol (B11950133) from propiophenone (B1677668) yields a mixture of meso and dl isomers. researchgate.netresearchgate.net Hydrogenation of precursors using certain catalysts has been shown to proceed with syn-addition, but selectivity can be variable. iitm.ac.indrhazhan.com

Future work should concentrate on asymmetric catalysis, employing chiral ligands or catalysts to guide the formation of a specific enantiomer of the dl-pair. The exploration of enzyme-catalyzed reactions or the use of chiral auxiliaries could also provide pathways to high stereopurity. Refining electrochemical conditions, such as the choice of electrode material and mediators, may also enhance the stereoselectivity of reductive coupling reactions. beilstein-journals.orgresearchgate.net

Precursor/MethodResulting ScaffoldStereoselectivity Noted
Propiophenone Reduction (Electrosynthesis)3,4-diphenylhexane-3,4-diolMixture of meso/dl-isomers (1:3.3 ratio) researchgate.net
1-Aryl-2-nitro-1-propene (Cathodic Hydrodimerization)2,5-dinitro-3,4-diaryl hexanesPreferential formation of two out of six possible diastereomers beilstein-journals.org
Cinnamic Acid Esters (Electroreduction)meso-3,4-diphenylhexane-1,6-diolsFormed as a minor byproduct molaid.com

In-depth Mechanistic Understanding of Complex Transformations

A thorough mechanistic understanding of reactions involving the 3,4-diphenylhexane core is crucial for optimizing existing transformations and designing new ones. For instance, in certain copper(II)-photocatalyzed reactions, 3,4-diphenylhexane has been observed as a minor byproduct, with a proposed mechanism initiated by the photolysis of a peroxide reagent. uni-regensburg.de A detailed investigation into the radical intermediates and competing pathways could explain its formation and potentially suppress it or, conversely, harness the reaction to produce it intentionally.

Similarly, the products obtained from the fission of methanol (B129727) from 2,5-dimethoxy-2,5-dimethyl-3,4-diphenylhexanes are dictated by the restricted rotation around the central C3-C4 bond, highlighting how the molecule's conformation governs its reactivity. cdnsciencepub.com Future research should employ rigorous kinetic studies, radical trapping experiments, and isotopic labeling to elucidate the transition states and intermediates of such complex transformations. uni-regensburg.deacs.org Understanding these mechanisms will be key to controlling product distribution and stereochemical outcomes.

Application of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic data for compounds like meso-3,4-diphenylhexane exist, the dynamic nature of its conformational isomers calls for the application of more advanced techniques. dss.go.th Early studies on derivatives used dipole moment measurements to infer the presence of specific rotamers in solution. cdnsciencepub.com

Future studies should leverage a suite of modern spectroscopic methods to probe these dynamics directly.

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): This can be used to determine the energy barriers to rotation around the central C3-C4 bond by observing the coalescence of signals from different conformers.

2D NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide through-space correlations between protons, offering definitive evidence for the predominant conformations in solution.

Diffusion-Ordered NMR Spectroscopy (DOSY): This technique can be used to study aggregation or dynamic interactions in solution by differentiating species based on their diffusion coefficients, as has been applied in studying complex molecular adducts. acs.org

These advanced methods will provide a much clearer picture of the conformational behavior of 3,4-diphenylhexane scaffolds in different chemical environments.

Multiscale Computational Modeling of Reactivity and Conformational Landscape

Computational chemistry offers a powerful lens through which to view the structure and reactivity of 3,4-diphenylhexane. Early computational work involved vectorial calculations of dipole moments for different rotamers of substituted analogs. cdnsciencepub.com More recent studies have examined the structure of related dione (B5365651) derivatives. cens.res.inias.ac.in

The path forward lies in multiscale computational modeling to create a comprehensive picture of the molecule's behavior.

Density Functional Theory (DFT): High-level DFT calculations can be used to map the potential energy surface for rotation around the C3-C4 bond for both the meso and dl diastereomers. This would precisely quantify the relative energies of staggered and eclipsed conformations and the transition states between them, building upon the foundational concepts of conformational analysis. nobelprize.orglasalle.edu DFT has proven effective in modeling complex reaction profiles and can be applied to understand the mechanisms discussed in section 8.2. acs.org

Molecular Dynamics (MD) Simulations: To capture the dynamic behavior in a solvent, MD simulations can be employed. These simulations model the movement of the molecule and surrounding solvent molecules over time, providing insight into the conformational landscape, solvent effects, and the average time spent in different rotational states.

By combining high-accuracy quantum mechanical calculations with larger-scale dynamic simulations, a detailed, multiscale model of 3,4-diphenylhexane's conformational preferences and reactivity can be developed.

Research ToolApplication to 3,4-DiphenylhexaneResearch Goal
Density Functional Theory (DFT)Calculate energies of rotamers and transition statesMap potential energy surface, understand intrinsic stability acs.orgnobelprize.org
Molecular Dynamics (MD)Simulate conformational changes in solution over timeModel the dynamic conformational landscape and solvent effects
Variable-Temperature NMRMeasure energy barriers to bond rotationQuantify the kinetics of conformational interchange
2D NOESY/ROESY NMRDetermine spatial proximity of atomsConfirm preferred solution-state conformations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4-diphenylhexane, and how can its purity be validated experimentally?

  • Methodological Answer : Synthesis can employ Ullmann coupling or Friedel-Crafts alkylation, using halogenated hexane intermediates and arylating agents. Post-synthesis, purity validation requires gas chromatography (GC) with flame ionization detection. For example, GC parameters (e.g., column type: DB-5, temperature gradient: 50–300°C at 10°C/min) can resolve impurities, as demonstrated in hexane/octane purification studies . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, referencing aromatic proton shifts (δ 7.2–7.5 ppm) and aliphatic chain coupling patterns .

Q. How can solvent selection influence the crystallization efficiency of 3,4-diphenylhexane?

  • Methodological Answer : Solvent polarity and boiling point are critical. Hexane (low polarity, boiling point ~69°C) or ethyl acetate mixtures can induce slow crystallization. Fractional recrystallization, guided by Hansen solubility parameters, optimizes crystal lattice formation. This aligns with protocols for isolating structurally similar alkanes, where solvent volatility minimizes co-precipitation of byproducts .

Advanced Research Questions

Q. How do phenyl substituents at the 3,4-positions alter the pyrolysis kinetics of hexane derivatives compared to linear isomers?

  • Methodological Answer : Pyrolysis studies in jet-stirred reactors (JSRs) at 500–1100 K reveal isomer-specific decomposition pathways. For 3,4-diphenylhexane, phenyl groups stabilize intermediates via resonance, delaying C-C bond cleavage. Comparative experiments with n-hexane ( ) show phenyl-substituted derivatives exhibit lower radical generation rates (e.g., 20% reduction in •CH3 yield at 800 K). Kinetic models (e.g., CHEMKIN) should integrate steric and electronic effects of substituents .

Q. What strategies resolve discrepancies between computational and experimental thermodynamic data for 3,4-diphenylhexane?

  • Methodological Answer : Discrepancies in properties like enthalpy of formation (ΔHf) arise from incomplete basis sets in DFT calculations. Hybrid methods (e.g., B3LYP/6-311+G(d,p)) with corrections for dispersion forces (e.g., D3-BJ) improve agreement. Experimental validation via bomb calorimetry or advanced GC-MS headspace analysis (e.g., quantifying combustion byproducts like CO2) refines computational outputs .

Q. How does the laminar burning velocity of 3,4-diphenylhexane compare to other branched alkanes under elevated pressures?

  • Methodological Answer : High-pressure combustion chambers (e.g., constant-volume vessels) measure burning velocities using schlieren imaging or pressure-time traces. Phenyl groups increase molecular weight and reduce flame propagation rates. For instance, at 10 atm, 3,4-diphenylhexane may exhibit 15% lower burning velocity than 2-methylpentane due to enhanced radiative heat loss, as observed in isomer studies .

Data Analysis and Contradiction Management

Q. How can conflicting chromatographic results (GC vs. HPLC) for 3,4-diphenylhexane impurities be reconciled?

  • Methodological Answer : GC excels in volatile impurity detection (e.g., residual solvents), while HPLC (C18 column, acetonitrile/water mobile phase) resolves non-volatile aromatic byproducts. Cross-validation via spiking experiments with known standards (e.g., diphenyl ether) identifies method-specific biases. Statistical tools like principal component analysis (PCA) quantify inter-method variability .

Q. What role do phenyl groups play in the solvent-solute interactions of 3,4-diphenylhexane during extraction processes?

  • Methodological Answer : π-π interactions between phenyl groups and aromatic matrices (e.g., lignin) enhance extraction efficiency. Solvent optimization via Hansen solubility parameters (δD, δP, δH) maximizes partition coefficients. For example, hexane/ethanol mixtures (70:30 v/v) improve yield by 40% in lignin extraction, a principle applicable to 3,4-diphenylhexane-based separations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.